![molecular formula C22H20FN3O6S2 B2749779 N-[1-(4-Fluorobenzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-YL]-2-oxoethyl]thiophene-2-carboxamide CAS No. 1042974-19-5](/img/structure/B2749779.png)
N-[1-(4-Fluorobenzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-YL]-2-oxoethyl]thiophene-2-carboxamide
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Description
N-[1-(4-Fluorobenzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-YL]-2-oxoethyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H20FN3O6S2 and its molecular weight is 505.54. The purity is usually 95%.
BenchChem offers high-quality N-[1-(4-Fluorobenzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-YL]-2-oxoethyl]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(4-Fluorobenzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-YL]-2-oxoethyl]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Research led by Başoğlu et al. (2013) involved the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, exploring their antimicrobial, antilipase, and antiurease activities. This study demonstrates the compound's potential in generating derivatives with good to moderate antimicrobial activity against various microorganisms, highlighting its application in developing new antibacterial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Influenza A Virus Inhibitors
Yongshi et al. (2017) reported the synthesis and biological characterization of furan-carboxamide derivatives as potent inhibitors of the influenza A H5N1 virus. This study underscores the influence of the 2,5-dimethyl-substituted heterocyclic moiety on anti-influenza activity, identifying these derivatives as novel inhibitors of lethal H5N1 influenza A viruses (Yongshi et al., 2017).
Fluorine-18-labeled Antagonists
Research by Lang et al. (1999) focused on synthesizing fluorinated derivatives for biological evaluation, contributing to the field of imaging and receptor analysis. This work is significant in the development of radiolabeled compounds for medical diagnostics, particularly in neuroimaging (Lang et al., 1999).
Polyamides Synthesis and Properties
Hsiao, Yang, and Chen (2000) investigated the synthesis of polyamides with flexible main-chain ether linkages, demonstrating their solubility, thermal stability, and film-forming properties. This research highlights the compound's utility in materials science, particularly in developing new polymeric materials with high thermal stability and solubility (Hsiao, Yang, & Chen, 2000).
Antibacterial and Anthelmintic Activity
Sanjeevarayappa et al. (2015) synthesized and evaluated the title compound for its in vitro antibacterial and anthelmintic activity. The study provides insights into the compound's potential for developing new antimicrobial and anthelmintic agents, demonstrating moderate activity in these areas (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O6S2/c23-15-5-7-16(8-6-15)34(30,31)20(24-19(27)18-4-2-14-33-18)22(29)26-11-9-25(10-12-26)21(28)17-3-1-13-32-17/h1-8,13-14,20H,9-12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCOUBFABJWYNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C(NC(=O)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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